

# Quantitative Data Summary of GSK2188931B Effects

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**Compound Focus: GSK2188931B**

Cat. No.: S1802720

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The following tables summarize the key quantitative findings from the 2013 pre-clinical study in rats. "MI+Veh" refers to myocardial infarction model rats treated with vehicle, while "MI+GSK" refers to those treated with **GSK2188931B** [1].

**Table 1: Effects on Cardiac Function and Structure** This table shows the impact of **GSK2188931B** on overall heart function and structural remodeling five weeks after myocardial infarction.

Parameter	Sham Group	MI + Vehicle Group	MI + GSK2188931B Group	P-Value
LV Ejection Fraction (%)	65 ± 2	30 ± 2	43 ± 2	P < 0.01 vs. MI+Veh
Collagen I in NIZ (%)	2.57 ± 0.17	5.06 ± 0.58	2.97 ± 0.34	P < 0.05 vs. MI+Veh
Collagen I in PIZ (%)	2.57 ± 0.17	10.51 ± 0.64	7.77 ± 0.57	P < 0.05 vs. MI+Veh
Picrosirius Red (Fibrosis) in NIZ (%)	1.46 ± 0.13	2.14 ± 0.22	1.28 ± 0.14	P < 0.05 vs. MI+Veh
Picrosirius Red (Fibrosis) in PIZ (%)	1.46 ± 0.13	9.06 ± 0.48	6.31 ± 0.63	P < 0.05 vs. MI+Veh

Abbreviations: LV, Left Ventricular; NIZ, Non-Infarcted Zone; PIZ, Peri-Infarcted Zone.

**Table 2: In Vitro Anti-fibrotic and Anti-hypertrophic Effects** This table summarizes the direct effects of **GSK2188931B** on isolated cardiac cells under stimulatory conditions, demonstrating its cellular-level mechanisms of action.

Cell Type / Assay	Stimulus	Measured Outcome	Effect of GSK2188931B	P-Value
Myocytes	AngII & TNF $\alpha$	Hypertrophy & gene expression (ANP, $\beta$ -MHC)	Reduced	P < 0.05
Cardiac Fibroblasts	AngII & TGF $\beta$	Collagen synthesis & gene expression (CTGF, CI)	Reduced	P < 0.05
Monocytes	LPS (Lipopolysaccharide)	TNF $\alpha$ gene expression	Reduced	P < 0.05

Abbreviations: AngII, Angiotensin II; TNF $\alpha$ , Tumor Necrosis Factor-alpha; TGF $\beta$ , Transforming Growth Factor-beta; ANP, Atrial Natriuretic Peptide;  $\beta$ -MHC, Beta-Myosin Heavy Chain; CTGF, Connective Tissue Growth Factor.

## Detailed Experimental Protocols

The following methodologies are reconstructed from the descriptions in the research article [1].

### In Vivo Myocardial Infarction Model and Dosing

- Animal Model:** The study used a rat model of myocardial infarction, induced by permanent ligation of the left anterior descending coronary artery.
- Compound Administration:** **GSK2188931B** was administered post-MI. It was mixed into the standard chow diet at a concentration calculated to deliver a consistent daily dose of **80 mg/kg of body weight**.
- Treatment Duration:** The treatment was continued for a period of **5 weeks**.

- **Control Groups:** The study included a sham-operated group (no MI) and an MI group treated only with the vehicle as negative controls.
- **Key Functional Measurement:** Left ventricular ejection fraction was measured to assess cardiac function.

## In Vitro Cell-Based Assays

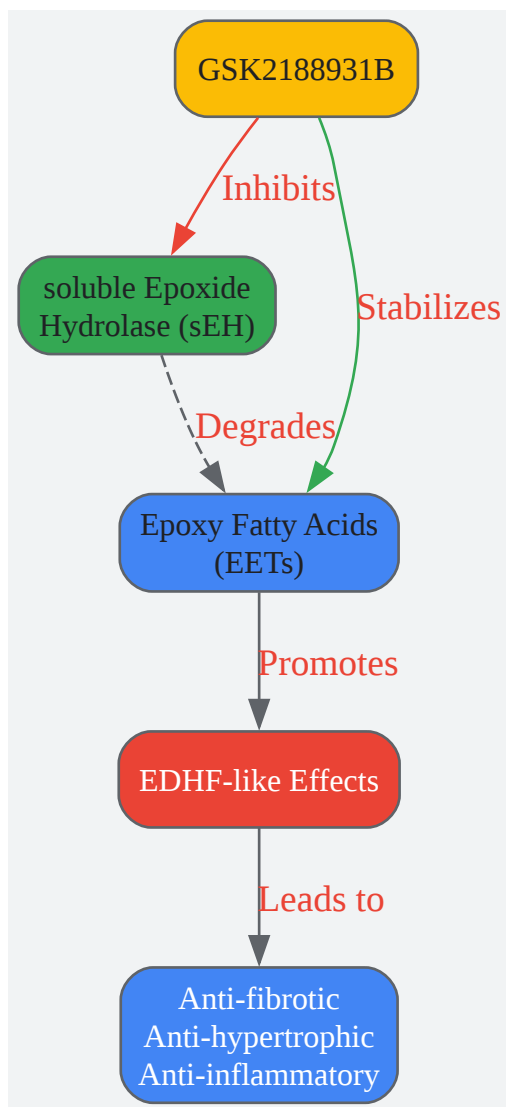
- **Myocyte Hypertrophy Assay:** Cardiac myocytes were stimulated with pro-hypertrophic agents (**Angiotensin II and TNF $\alpha$** ). The reduction in hypertrophy was assessed by measuring the expression of hypertrophy marker genes, **ANP and  $\beta$ -MHC**.
- **Cardiac Fibroblast Collagen Synthesis Assay:** Cardiac fibroblasts were stimulated with profibrotic agents (**Angiotensin II and TGF $\beta$** ). The reduction in collagen production was quantified by measuring collagen synthesis and the expression of profibrotic genes, **CTGF and Collagen I**.
- **Monocyte Inflammation Assay:** Monocytes were stimulated with **LPS** to induce inflammation. The anti-inflammatory effect of **GSK2188931B** was determined by measuring the reduction in **TNF $\alpha$  gene expression**.

## Tools for Creating Signaling Pathway Diagrams

Since the search results did not contain a pre-defined pathway for **GSK2188931B**, you can use the Graphviz DOT language to create professional diagrams based on its known mechanism of action.

**Mechanism of Action Summary:** **GSK2188931B** inhibits the soluble epoxide hydrolase (sEH) enzyme [2]. This inhibition leads to increased levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) [2]. EETs function as endothelium-derived hyperpolarizing factors (EDHF), promoting vasodilation and exerting anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects, which underpin the cardioprotective outcomes observed in the study [1] [2].

The Graphviz DOT script below provides a template for visualizing this mechanism. You can modify this script using online editors or Python packages as needed [3] [4].



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Diagram 1: Proposed mechanism of **GSK2188931B** as an sEH inhibitor. Based on [1] [2].

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## References

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2. EDHF – Knowledge and References – Taylor & Francis [taylorandfrancis.com]

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